Cas no 1010819-95-0 (Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate)
![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate structure](https://ja.kuujia.com/scimg/cas/1010819-95-0x500.png)
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- ETHYL 7-METHOXY-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIDINE-4-CARBOXYLATE
- Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate
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- インチ: 1S/C12H11F3N2O3/c1-3-20-11(18)7-4-5-10(19-2)17-8(7)6-9(16-17)12(13,14)15/h4-6H,3H2,1-2H3
- InChIKey: PBWSGAATERDIGE-UHFFFAOYSA-N
- SMILES: FC(C1C=C2C(C(=O)OCC)=CC=C(N2N=1)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 364
- トポロジー分子極性表面積: 52.8
- XLogP3: 2.5
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM270562-1g |
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylate |
1010819-95-0 | 97% | 1g |
$707 | 2023-02-19 | |
Alichem | A029197185-1g |
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylate |
1010819-95-0 | 97% | 1g |
$670.32 | 2023-09-04 | |
Chemenu | CM270562-1g |
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylate |
1010819-95-0 | 97% | 1g |
$608 | 2021-08-18 |
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate (CAS No. 1010819-95-0)
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate (CAS No. 1010819-95-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the pyrazolo[1,5-A]pyridine family, a class of heterocyclic compounds known for their diverse biological activities. The presence of a trifluoromethyl group and a methoxy substituent enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
In recent years, the demand for fluorinated compounds like Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate has surged, driven by their applications in drug discovery and material science. Fluorinated molecules are often associated with improved metabolic stability, bioavailability, and binding affinity, making them attractive candidates for medicinal chemistry. Researchers are particularly interested in how the trifluoromethyl group in this compound influences its interactions with biological targets, a topic frequently searched in academic and industrial databases.
The synthesis of Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate typically involves multi-step reactions, including condensation, cyclization, and esterification. Advanced techniques such as microwave-assisted synthesis and catalysis have been explored to optimize yield and purity, addressing common challenges like side reactions and scalability. These methodologies align with the growing trend of green chemistry, a hot topic in modern research aiming to reduce environmental impact.
From a structural perspective, the pyrazolo[1,5-A]pyridine core of this compound is a versatile scaffold found in many bioactive molecules. Its derivatives have shown promise in areas such as antiviral, anti-inflammatory, and anticancer activities, as evidenced by recent publications and patent filings. The 7-methoxy and 4-carboxylate groups further contribute to its pharmacological profile, making it a subject of ongoing studies in structure-activity relationship (SAR) analyses.
In the context of agrochemicals, Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate has been investigated for its potential as a precursor to novel pesticides or herbicides. The trifluoromethyl moiety is known to enhance the lipophilicity and penetration of agrochemicals, improving their efficacy. This aligns with the industry's focus on developing sustainable crop protection solutions, a trending topic in agricultural research.
Analytical characterization of this compound involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC, ensuring precise identification and purity assessment. These methods are critical for quality control in both research and industrial settings, where reproducibility is paramount. The compound's stability under various conditions (e.g., temperature, pH) is also a frequent subject of inquiry, reflecting its practical utility.
As the scientific community continues to explore heterocyclic chemistry, compounds like Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate remain at the forefront of innovation. Its combination of fluorine chemistry and heterocyclic diversity offers a rich platform for designing new molecules with tailored properties. Whether in drug development or material science, this compound exemplifies the intersection of molecular design and functional application, answering the growing demand for advanced chemical tools.
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